![molecular formula C19H18N2O4 B4758020 N-(2-{[(naphthalen-2-yloxy)acetyl]amino}ethyl)furan-2-carboxamide](/img/structure/B4758020.png)
N-(2-{[(naphthalen-2-yloxy)acetyl]amino}ethyl)furan-2-carboxamide
Overview
Description
N-(2-{[(naphthalen-2-yloxy)acetyl]amino}ethyl)furan-2-carboxamide is a complex organic compound that features a naphthalene moiety, an acetamide group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(naphthalen-2-yloxy)acetyl]amino}ethyl)furan-2-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of Naphthalen-2-yloxyacetic Acid: This can be achieved by reacting naphthalene with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The naphthalen-2-yloxyacetic acid is then acetylated using acetic anhydride to form naphthalen-2-yloxyacetyl chloride.
Amidation: The naphthalen-2-yloxyacetyl chloride is reacted with ethylenediamine to form N-(2-{[(naphthalen-2-yloxy)acetyl]amino}ethyl)amine.
Coupling with Furan-2-carboxylic Acid: Finally, the N-(2-{[(naphthalen-2-yloxy)acetyl]amino}ethyl)amine is coupled with furan-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(naphthalen-2-yloxy)acetyl]amino}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The naphthalene moiety can be reduced to form dihydronaphthalene derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-(2-{[(naphthalen-2-yloxy)acetyl]amino}ethyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer and infectious diseases.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-{[(naphthalen-2-yloxy)acetyl]amino}ethyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The naphthalene moiety can intercalate into DNA, while the furan ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(naphthalen-1-yloxy)acetyl]amino}ethyl)furan-2-carboxamide
- N-(2-{[(naphthalen-2-yloxy)acetyl]amino}ethyl)thiophene-2-carboxamide
- N-(2-{[(naphthalen-2-yloxy)acetyl]amino}ethyl)benzene-2-carboxamide
Uniqueness
N-(2-{[(naphthalen-2-yloxy)acetyl]amino}ethyl)furan-2-carboxamide is unique due to the presence of both the naphthalene and furan moieties, which confer distinct electronic and steric properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N-[2-[(2-naphthalen-2-yloxyacetyl)amino]ethyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18(20-9-10-21-19(23)17-6-3-11-24-17)13-25-16-8-7-14-4-1-2-5-15(14)12-16/h1-8,11-12H,9-10,13H2,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHFGHWHLONCER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCNC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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